![molecular formula C8H7IN2 B1373368 1-Iodo-3-methylimidazo[1,5-a]pyridine CAS No. 1315367-25-9](/img/structure/B1373368.png)
1-Iodo-3-methylimidazo[1,5-a]pyridine
Overview
Description
1-Iodo-3-methylimidazo[1,5-a]pyridine is a chemical compound with the molecular weight of 258.06 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine derivatives has been achieved through a transition-metal-free sp3 C–H amination reaction using molecular iodine from 2-pyridyl ketones and alkylamines . Another strategy allows the construction of an imidazo[1,2-a]pyridine ring along with methylthiolation at C-3 and iodination at C-6 .Molecular Structure Analysis
The molecular structure of 1-Iodo-3-methylimidazo[1,5-a]pyridine is represented by the InChI code1S/C8H7IN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3
. Chemical Reactions Analysis
The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
1-Iodo-3-methylimidazo[1,5-a]pyridine is a powder at room temperature .Scientific Research Applications
Materials Science
Imidazo[1,5-a]pyridine derivatives, including 1-Iodo-3-methylimidazo[1,5-a]pyridine, are recognized for their potential in materials science. They are particularly useful due to their unique chemical structure and versatility .
Pharmaceutical Applications
These compounds have shown promise in the pharmaceutical field, especially as anti-cancer drugs. Their biological properties make them suitable candidates for therapeutic applications .
Optoelectronic Devices
The optical behaviors of imidazo[1,5-a]pyridine derivatives make them excellent materials for optoelectronic devices, contributing to innovations in this technology .
Sensors
Due to their stable scaffold and remarkable photophysical properties, these compounds are also used in the development of sensors .
Confocal Microscopy and Imaging
They serve as emitters for confocal microscopy and imaging, aiding in biological and medical research .
Chemical Biology
Their compact shape and photophysical properties make imidazo[1,5-a]pyridine derivatives suitable as cell membrane probes, which is valuable in chemical biology studies .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 1-iodo-3-methylimidazo[1,5-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of covalent anticancer agents .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting that they may interact with biochemical pathways related to tuberculosis.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it is stable under normal environmental conditions.
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and storing the container tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
1-iodo-3-methylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGQAILGQDNTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274025 | |
Record name | Imidazo[1,5-a]pyridine, 1-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1315367-25-9 | |
Record name | Imidazo[1,5-a]pyridine, 1-iodo-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,5-a]pyridine, 1-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-3-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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